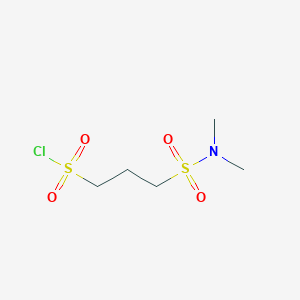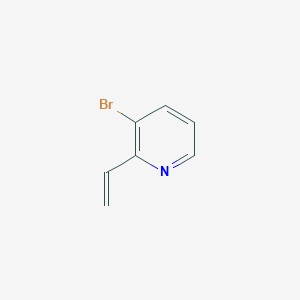![molecular formula C8H4FN3 B1442075 5-氟-1H-吡咯并[2,3-b]吡啶-6-腈 CAS No. 1190316-08-5](/img/structure/B1442075.png)
5-氟-1H-吡咯并[2,3-b]吡啶-6-腈
描述
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance . This compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, has been reported in the literature . The synthesis process involves several steps, including N-1 benzylation .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile includes a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 5-position and a carbonitrile group at the 6-position .Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a solid substance . Its melting point is 187.4 °C .科学研究应用
药物化学
在药物化学中,5-氟-1H-吡咯并[2,3-b]吡啶-6-腈被用作合成具有潜在治疗效果的各种化合物的构建块。 其氟化的吡咯并吡啶结构在激酶抑制剂的设计中特别有价值,激酶抑制剂是一类可以干扰细胞信号转导并具有癌症治疗应用的药物 .
农业
该化合物及其衍生物正在探索它们在开发新型农用化学品中的作用。 氟原子的存在可以增强杀虫剂和除草剂的生物活性,使其在较低剂量下更有效,从而减少环境影响 .
材料科学
在材料科学中,5-氟-1H-吡咯并[2,3-b]吡啶-6-腈用作表现出独特电子特性的材料的前体。 这些材料可用于开发有机半导体,有机半导体对于柔性电子产品和太阳能电池至关重要 .
环境科学
环境科学研究利用该化合物来检测和量化污染物。 其化学性质使其能够选择性地与某些污染物结合,从而有助于开发灵敏的检测方法 .
生物化学
生物化学家使用5-氟-1H-吡咯并[2,3-b]吡啶-6-腈来研究酶-底物相互作用,特别是在构成细胞信号通路一部分的酶中。 了解这些相互作用可以导致新药物靶点的发现 .
药理学
在药理学中,该化合物的衍生物正在接受药代动力学和药效学的调查。 由于它们能够调节参与疾病的生物通路,它们是药物开发的潜在候选者 .
分析化学
分析化学家使用5-氟-1H-吡咯并[2,3-b]吡啶-6-腈来开发新的分析方法。 其结构可以进行修饰以创建探针或标记,有助于分析复杂的生物样品 .
新型化合物的合成
最后,该化合物是合成新型有机化合物的通用中间体。 其反应性允许引入各种官能团,从而能够创建用于进一步研究的多种分子 .
未来方向
The future directions for the research and development of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include optimization of their structures for improved potency, selectivity, and pharmacokinetic properties.
作用机制
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors , making them attractive targets for cancer therapy.
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile interacts with its targets (FGFRs) by inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile affects several biochemical pathways. These include signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . The compound’s action also disrupts the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This interaction highlights the potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . Additionally, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling processes that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may interact with other biomolecules, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR activity and prolonged effects on cellular functions
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in animal models vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolites may retain some biological activity and contribute to the overall effects of the compound
Transport and Distribution
Within cells and tissues, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting FGFR activity and affecting cellular processes .
属性
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQBUDJBHLKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696661 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-08-5 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




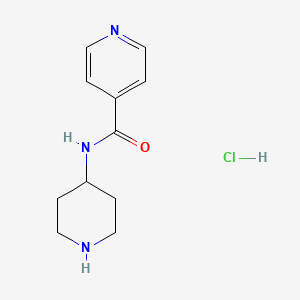
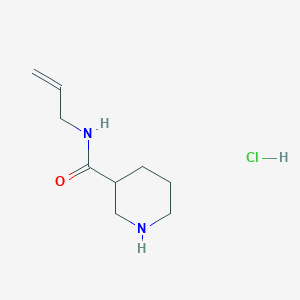
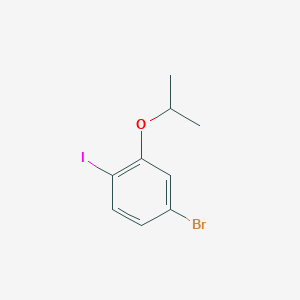

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)

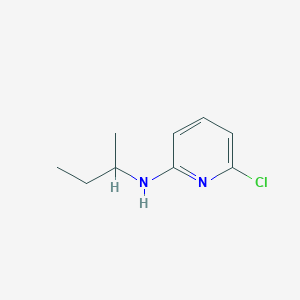
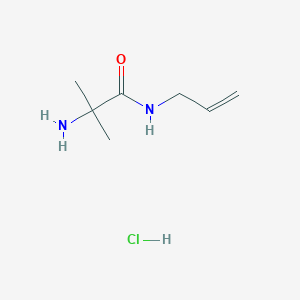
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
